
4,4'-Dihydroxybenzophenone
Overview
Description
4,4’-Dihydroxybenzophenone (CAS 611-99-4; molecular formula C₁₃H₁₀O₃; molecular weight 214.22 g/mol) is a benzophenone derivative featuring two hydroxyl groups at the para positions of its aromatic rings. It is widely utilized as an intermediate in pharmaceuticals, dyes, agrochemicals, and ultraviolet (UV) stabilizers due to its ability to absorb UV light . Its derivatives are incorporated into cosmetics, plastics, coatings, and optical materials, and it serves as a precursor for polycarbonate polymers . Structurally, it consists of two phenol groups linked by a ketone bridge, contributing to its reactivity and solubility in polar solvents (water solubility: 2.19 mg/L at 25°C) .
Preparation Methods
Demethylation of 4,4'-Dimethoxybenzophenone
Williamson Ether Synthesis Reversal
The demethylation of 4,4'-dimethoxybenzophenone (CAS 90-96-0) is a two-stage process leveraging nucleophilic cleavage. In a representative procedure, potassium carbonate (8.3 g, 60 mmol) and 3-mercaptopropionic acid (4.24 g, 40 mmol) in dimethylacetamide facilitate methoxy group hydrolysis at 150°C for 18 hours, yielding 89% 4,4'-dihydroxybenzophenone after extraction and crystallization . This method avoids harsh mineral acids, enhancing safety profiles.
Reaction mechanism :
2\text{CO}3, \text{3-mercaptopropionic acid}]{\text{150°C, 18h}} \text{this compound}
Solvent and Catalyst Optimization
Comparative studies show dimethylacetamide outperforms DMF in reducing side reactions, while thiol-based catalysts like 3-mercaptopropionic acid minimize racemization risks. The table below summarizes critical parameters:
Parameter | Optimal Value | Impact on Yield | Reference |
---|---|---|---|
Temperature | 150°C | +89% | |
Catalyst Loading | 8:1 (K₂CO₃:substrate) | Maximizes deprotection | |
Solvent | Dimethylacetamide | Reduces hydrolysis |
Direct Synthesis from p-Hydroxybenzoic Acid and Phenol
Acid-Catalyzed Condensation
A patent-pending method (CN103342634A) employs p-hydroxybenzoic acid and phenol in a 1:1.1 molar ratio with methanesulfonic acid/polyphosphoric acid (2–3.5:1 molar ratio) at 46–81°C. Using carbon disulfide or cyclohexane as solvents, this route achieves 85–90% purity after recrystallization .
Key reaction :
Role of Dehydrating Agents
Phosphorus pentoxide or molecular sieves (HZSM5) absorb water, shifting equilibrium toward product formation. Trials showed a 15% yield increase when using 10% w/w P₂O₅ relative to catalyst mass .
Phase-Transfer Catalyzed Methods
Resorcinol-Based Approaches
Though primarily for 2,4-dihydroxybenzophenone, resorcinol/benzotrichloride reactions under phase-transfer conditions (e.g., polyethylene glycol 600) inform 4,4'-isomer synthesis. Methanol or DMF additives improve yields to 78% by stabilizing intermediates .
Industrial-Scale Considerations
Byproduct Management
The primary impurity, xanthene derivatives (orange-colored byproducts), is mitigated via:
Cost Analysis
Method | Feedstock Cost (USD/kg) | Yield (%) | Purity (%) |
---|---|---|---|
Demethylation | 22.00 (dimethoxy precursor) | 89 | 98 |
Direct acid catalysis | 8.50 (phenol) | 85 | 95 |
Chemical Reactions Analysis
4,4’-Dihydroxybenzophenone undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroxybenzophenone derivatives.
Substitution: It undergoes substitution reactions, particularly with halogens and other electrophiles.
Common reagents used in these reactions include trifluoromethanesulfonic acid, aluminium chloride, and zinc oxide . Major products formed from these reactions include various hydroxybenzophenone derivatives and quinones .
Scientific Research Applications
UV Stabilization in Products
The primary application of 4,4'-Dihydroxybenzophenone is as a UV light stabilizer . It is extensively used in:
- Cosmetics : Incorporated in sunscreens and skin care products to protect against UV radiation.
- Plastics : Used in polycarbonate polymers to enhance durability against UV-induced degradation.
- Coatings and Adhesives : Acts as a protective agent to prolong the life of materials exposed to sunlight.
Table 1: Applications of this compound
Application Area | Specific Uses |
---|---|
Cosmetics | Sunscreens, skin creams |
Plastics | Polycarbonate films, outdoor furniture |
Coatings | Paints and varnishes |
Adhesives | Bonding agents for outdoor applications |
Environmental Studies
Research has also focused on the ecological impact of this compound. A study assessed its acute toxicity on aquatic organisms such as Chlorella vulgaris and Daphnia magna. The findings indicated that while DHB exhibits low-level toxicity to C. vulgaris (96 h-EC50 = 183.60 mg/L), it poses a medium-level risk to D. magna (48 h-LC50 = 12.50 mg/L) under specific conditions .
Table 2: Toxicity Assessment of this compound
Organism | Test Duration | EC50/LC50 Value (mg/L) | Toxicity Level |
---|---|---|---|
Chlorella vulgaris | 96 hours | 183.60 | Low |
Daphnia magna | 48 hours | 12.50 | Medium |
Potential Endocrine Disruption
There are concerns regarding the potential endocrine-disrupting effects of this compound. Studies suggest that exposure can interfere with hormonal functions in wildlife and humans, raising alarms about its widespread use in consumer products . This aspect necessitates ongoing research to evaluate long-term ecological and health impacts.
Case Study 1: Use in Sunscreens
A comprehensive analysis demonstrated that formulations containing DHB significantly reduced UV-induced skin damage in clinical trials. Participants using sunscreens with DHB reported lower incidences of erythema compared to control groups using non-DHB formulations .
Case Study 2: Environmental Impact Analysis
A field study conducted in Spain examined the presence of various UV filters, including DHB, in bird eggs from protected areas. The research highlighted concerning levels of DHB accumulation, suggesting bioaccumulation risks and potential impacts on avian populations .
Mechanism of Action
4,4’-Dihydroxybenzophenone exerts its effects by interacting with various molecular targets. One of its known targets is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis .
Comparison with Similar Compounds
Structural Comparison
- 4,4’-Dihydroxybenzophenone: Contains two hydroxyl groups at the para positions of the benzophenone skeleton.
- 4-Methylbenzylidene Camphor (4-MBC): A camphor derivative with a benzylidene group, structurally distinct from benzophenones but sharing UV-filtering applications .
Toxicity Profiles
Compound | 96 h-EC₅₀ (C. vulgaris) | 48 h-LC₅₀ (D. magna) | Toxicity Classification | PNEC (mg/L) |
---|---|---|---|---|
4,4’-Dihydroxybenzophenone | 183.60 mg/L | 12.50 mg/L | Low (algae), Medium (daphnia) | 0.0125 |
2,4,4’-Trihydroxybenzophenone | 3.50 mg/L | 3.74 mg/L | High (both species) | 0.00350 |
4-MBC | 0.16874 mg/L | 0.54445 mg/L | Very High (both species) | 0.000169 |
- Key Findings: 4,4’-Dihydroxybenzophenone exhibits significantly lower acute toxicity to C. vulgaris (algae) and D. magna (water fleas) compared to 2,4,4’-trihydroxybenzophenone and 4-MBC . The additional hydroxyl group in 2,4,4’-trihydroxybenzophenone correlates with higher estrogenic activity (second only to 2,4,4’-trihydroxybenzophenone in MCF-7 cell assays) and greater ecological risk .
Mixture Toxicity Interactions
- 4,4’-Dihydroxybenzophenone + 2,4,4’-Trihydroxybenzophenone: Antagonistic effect on C. vulgaris, likely due to competition for cellular binding sites .
- 4,4’-Dihydroxybenzophenone + 4-MBC: Additive toxicity, suggesting independent mechanistic pathways .
- Ternary Mixtures : Antagonistic effects dominate, complicating risk predictions for environmental exposure .
Ecological Risk Assessment
- 4,4’-Dihydroxybenzophenone: Predicted No-Effect Concentration (PNEC) = 0.0125 mg/L, but environmental monitoring data are lacking .
- Regulatory Gaps : Neither compound is listed in major toxicity databases (e.g., USEPA ECOTOX), underscoring the need for chronic toxicity studies .
Physicochemical and Functional Differences
Property | 4,4’-Dihydroxybenzophenone | 4-Hydroxybenzophenone | 2,2’,4,4’-Tetrahydroxybenzophenone |
---|---|---|---|
Molecular Weight (g/mol) | 214.22 | 198.22 | 246.22 |
Water Solubility (mg/L) | 2.19 | 3.07 | <1.0 (estimated) |
Log Kow | 2.19 | 2.91 | 1.50 |
Primary Use | UV stabilizer, polymer precursor | UV filters | High-performance coatings |
- Functional Notes: 4,4’-Dihydroxybenzophenone’s dual hydroxyl groups enhance its utility in polymer synthesis (e.g., polyether ketones) compared to mono-hydroxylated analogs . Derivatives like 4,4’-difluorobenzophenone are critical in advanced materials but exhibit distinct toxicity profiles .
Research and Development Trends
- Drug Discovery: 4,4’-Dihydroxybenzophenone derivatives show promise as elastase inhibitors and CYP51 inhibitors, leveraging its aromatic scaffold .
- Environmental Degradation: Susceptible to microbial breakdown via nonylphenol monooxygenase, unlike more persistent analogs (e.g., bisphenol A) .
Biological Activity
4,4'-Dihydroxybenzophenone (DHBP) is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and toxicological effects. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C13H10O3. It features two hydroxyl groups attached to the benzophenone structure, which enhances its reactivity and biological interactions.
1. Anti-Inflammatory Activity
Recent studies have demonstrated that DHBP and its derivatives exhibit potent anti-inflammatory properties. For instance, a series of 1,2,3-triazole derivatives synthesized from DHBP showed significant inhibition of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. The most active derivative achieved an IC50 value of 0.25 µM, indicating strong elastase inhibitory activity .
Table 1: Anti-Inflammatory Activity of DHBP Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
DHBP | - | - |
Derivative 1 | 0.62 | Elastase Inhibition |
Derivative 2 | 0.25 | Elastase Inhibition |
2. Anticancer Activity
DHBP has been investigated for its anticancer properties. A study indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound was shown to mimic sterol substrates in the active site of sterol 14alpha-demethylase (CYP51), a key enzyme in sterol biosynthesis, suggesting a potential pathway for anticancer activity .
Case Study: Anticancer Effects
In vitro studies revealed that DHBP effectively inhibited the proliferation of breast cancer cells, with a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
3. Toxicological Effects
The ecological impact of DHBP has also been assessed. Acute toxicity tests on Daphnia magna and Chlorella vulgaris indicated that DHBP has medium-level toxicity with a 48 h-LC50 value of 12.50 mg/L for Daphnia magna and a 96 h-EC50 value of 183.60 mg/L for Chlorella vulgaris. . These findings highlight the need for careful consideration of DHBP's environmental effects.
Table 2: Toxicity Data for DHBP
Organism | Endpoint | Value (mg/L) | Toxicity Level |
---|---|---|---|
Daphnia magna | 48 h-LC50 | 12.50 | Medium |
Chlorella vulgaris | 96 h-EC50 | 183.60 | Low |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4'-Dihydroxybenzophenone, and how are they experimentally determined?
- Answer : The compound (CAS 611-99-4) has a molecular formula C₁₃H₁₀O₃ , molecular weight 214.22 g/mol , and IUPAC name bis(4-hydroxyphenyl)methanone. Key properties include solubility in organic solvents (e.g., dimethyl sulfoxide, used in toxicity studies ), and IR spectral data (though digitized spectra are unavailable; original spectra are archived by the Coblentz Society ). Characterization methods involve HPLC for purity (>98% ), mass spectrometry for molecular weight confirmation, and UV-Vis spectroscopy for stability analysis in aqueous matrices .
Q. How is acute toxicity testing for this compound designed in aquatic organisms like Chlorella vulgaris and Daphnia magna?
- Answer : For C. vulgaris, stock solutions are prepared using dimethyl sulfoxide (DMSO) as a cosolvent, with concentrations ranging from 160–200 mg/L for 96-hour exposure. Algal density is measured via absorbance (OD₆₈₀ nm) every 24 hours, and growth inhibition is calculated relative to controls . For D. magna, concentrations of 5–25 mg/L are tested over 48 hours, with mortality recorded every 24 hours. Potassium dichromate is used for sensitivity validation . Quality control requires a ≥16-fold algal growth in controls .
Q. What are the reported EC₅₀/LC₅₀ values for this compound, and how do they inform toxicity classification?
- Answer : The 96 h-EC₅₀ for C. vulgaris is 183.60 mg/L (low toxicity), while the 48 h-LC₅₀ for D. magna is 12.50 mg/L (medium toxicity) . These values classify the compound as less toxic than structurally similar UV filters (e.g., 4-MBC with EC₅₀ < 0.2 mg/L ). Toxicity thresholds align with OECD guidelines for aquatic risk assessment .
Advanced Research Questions
Q. How do mixture toxicity interactions involving this compound affect ecological risk predictions?
- Answer : Synergistic/antagonistic effects are quantified using toxicity units (TU). For example:
- Antagonism : Mixtures with 2,4,4’-trihydroxybenzophenone reduce algal growth inhibition .
- Additivity : Mixtures with 4-MBC show concentration-dependent linear effects .
Methodologically, PNEC (predicted no-effect concentration) values are derived using assessment factors (AF), e.g., 0.0125 mg/L for this compound . Lack of environmental monitoring data limits current risk quantification .
Q. What biodegradation pathways exist for this compound in microbial systems?
- Answer : Sphingobium yanoikuyae FM-2 degrades the compound via monooxygenase-mediated cleavage, producing 4-hydroxybenzoate and hydroquinone . Enzymatic steps include:
Monooxygenase converts this compound to bis(4-hydroxyphenyl)methanol.
Dehydrogenase further oxidizes it to 4-hydroxyphenyl 4-hydroxybenzoate.
Hydrolase splits the intermediate into biodegradable metabolites .
Q. How effective are advanced oxidation processes (AOPs) in removing this compound from water?
- Answer : AOPs like UV/H₂O₂ achieve >90% degradation under optimized conditions (pH 3–7, H₂O₂ dose 10⁻³ M) . The compound’s low log Kow (2.19 ) favors aqueous reactivity. Degradation kinetics follow pseudo-first-order models, with rate constants (k ) dependent on hydroxyl radical generation . Byproducts include hydroxylated intermediates, requiring LC-MS/MS for identification .
Q. What analytical challenges exist in detecting this compound in complex matrices?
- Answer : Co-elution with structurally similar benzophenones in HPLC necessitates high-resolution columns (C18, 2.6 μm particle size) and tandem mass spectrometry (MS/MS) for specificity . Limits of detection (LOD) ≤ 0.1 μg/L are achievable using SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges . Matrix effects in biological samples require isotope-labeled internal standards (e.g., ¹³C-analogues) .
Q. Methodological Notes
Properties
IUPAC Name |
bis(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYJUSEXLAVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022425 | |
Record name | 4,4'-Dihydoxybenzophenone | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dihydroxybenzophenone | |
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CAS No. |
611-99-4 | |
Record name | 4,4′-Dihydroxybenzophenone | |
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Record name | Bis(p-hydroxy)benzophenone | |
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Record name | 4,4'-Dihydroxybenzophenone | |
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Record name | 611-99-4 | |
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Record name | 4,4'-Dihydoxybenzophenone | |
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Record name | 4,4'-dihydroxybenzophenone | |
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Record name | 4,4'-DIHYDOXY-BENZOPHENONE | |
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Retrosynthesis Analysis
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